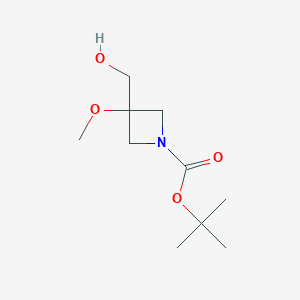
tert-Butyl 3-(hydroxymethyl)-3-methoxyazetidine-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl 3-(hydroxymethyl)-3-methoxyazetidine-1-carboxylate is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
tert-Butyl 3-(hydroxymethyl)-3-methoxyazetidine-1-carboxylate (CAS Number: 1779977-63-7) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest for researchers in pharmacology and organic synthesis. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Initial screenings indicate potential efficacy against certain bacterial strains.
- Anti-inflammatory Properties : Compounds with similar azetidine structures have shown promise in reducing inflammation markers in vitro.
Case Studies and Research Findings
- Antimicrobial Screening :
- Anti-inflammatory Effects :
- Neuroprotective Effects :
Data Table: Biological Activity Overview
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
tert-Butyl 3-(hydroxymethyl)-3-methoxyazetidine-1-carboxylate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are known to exhibit biological activity, making them candidates for drug development.
Case Study: Synthesis of Bioactive Compounds
Research has demonstrated the use of this compound in synthesizing bioactive azetidine derivatives that show promise in treating neurological disorders. For instance, derivatives have been explored for their potential to inhibit specific enzymes involved in neurodegenerative diseases.
Agrochemical Development
The compound's ability to modify biological pathways makes it suitable for developing agrochemicals. It can be utilized to create herbicides or insecticides that target specific pests while minimizing environmental impact.
Case Study: Herbicide Formulation
A study evaluated the efficacy of a formulation containing this compound against common agricultural pests. Results indicated a significant reduction in pest populations with minimal phytotoxicity to crops.
Material Science
In material science, this compound can be incorporated into polymer matrices to enhance properties such as flexibility and thermal stability. Its methoxy group contributes to improved compatibility with various polymers.
Case Study: Polymer Blends
Research has shown that incorporating this compound into polyvinyl chloride (PVC) formulations improves mechanical properties without compromising thermal stability.
Eigenschaften
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-3-methoxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(13)11-5-10(6-11,7-12)14-4/h12H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGYMJCVNWIXLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















